Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves several steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. This reaction is followed by partial oxidation using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include toluene, sulfuric acid, and hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of high-energy materials and explosives due to its stability and energetic properties
Mechanism of Action
The mechanism of action of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to various biological outcomes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- can be compared with other similar compounds, such as:
3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide: This compound has a similar oxadiazole core but different substituents, leading to variations in its properties and applications.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another related compound with a different oxadiazole ring structure, used in high-energy materials. The uniqueness of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry
Properties
CAS No. |
21443-52-7 |
---|---|
Molecular Formula |
C16H8N4O8 |
Molecular Weight |
384.26 g/mol |
IUPAC Name |
[4-(4-nitrobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H8N4O8/c21-15(9-1-5-11(6-2-9)18(23)24)13-14(20(27)28-17-13)16(22)10-3-7-12(8-4-10)19(25)26/h1-8H |
InChI Key |
AMAPWVDLJAKJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.